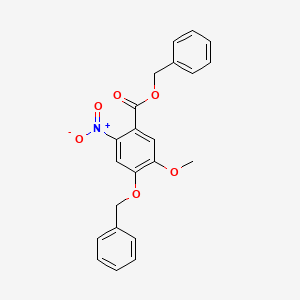

Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate

Description

The exact mass of the compound Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl 5-methoxy-2-nitro-4-phenylmethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO6/c1-27-20-12-18(22(24)29-15-17-10-6-3-7-11-17)19(23(25)26)13-21(20)28-14-16-8-4-2-5-9-16/h2-13H,14-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQROUMRXLGWYTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)OCC2=CC=CC=C2)[N+](=O)[O-])OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20447478 | |

| Record name | benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205259-40-1 | |

| Record name | Phenylmethyl 5-methoxy-2-nitro-4-(phenylmethoxy)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=205259-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 5-methoxy-2-nitro-4-(phenylmethoxy)-, phenylmethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Intermediate: A Technical Guide to Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate

CAS Number: 205259-40-1

Introduction

Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate is a highly functionalized aromatic compound that serves as a pivotal intermediate in the synthesis of complex molecules, particularly in the realm of pharmaceutical research and development. Its strategic arrangement of a nitro group, a methoxy group, and two distinct benzyl ether functionalities makes it a versatile building block for the construction of various heterocyclic scaffolds. The presence of the nitro group ortho to the ester functionality is particularly significant, as its reduction to an amine is a gateway to a diverse array of chemical transformations. This guide provides an in-depth exploration of the synthesis, properties, and applications of this compound, with a focus on its role in the development of novel therapeutics, including histone deacetylase (HDAC) inhibitors.

Physicochemical Properties

While specific experimental data for Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate is not extensively documented in publicly available literature, its properties can be inferred from its structure and data on analogous compounds.

| Property | Value | Source/Reference |

| CAS Number | 205259-40-1 | [1] |

| Molecular Formula | C22H19NO6 | [1] |

| Molecular Weight | 393.39 g/mol | [1] |

| Appearance | Likely a crystalline solid | Inferred from related compounds |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | Inferred from structural features |

For the closely related precursor, 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid (CAS: 60547-92-4) , the following has been reported:

| Property | Value | Source/Reference |

| Molecular Formula | C15H13NO6 | [2] |

| Molecular Weight | 303.27 g/mol | [2] |

| Mass Spectrum (ESI+) | m/z: 304 [M+H]+ | [2] |

Synthesis and Mechanism

The primary route to Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate involves the nitration of its precursor, Benzyl 4-(benzyloxy)-3-methoxybenzoate.

Reaction Scheme:

Figure 1: Synthesis of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate.

Experimental Protocol: Nitration of Benzyl 4-(benzyloxy)-3-methoxybenzoate

This protocol is based on the reported synthesis with nitric acid and acetic anhydride[1].

Materials:

-

Benzyl 4-(benzyloxy)-3-methoxybenzoate

-

Nitric acid (concentrated)

-

Acetic anhydride

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve Benzyl 4-(benzyloxy)-3-methoxybenzoate in acetic anhydride.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add a pre-cooled mixture of nitric acid and acetic anhydride dropwise to the reaction flask, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at 20 °C for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into ice-water.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography to yield Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate.

The Critical Role in Drug Discovery: A Gateway to Bioactive Amines

The synthetic utility of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate lies in the facile reduction of its nitro group to a primary amine, yielding Benzyl 2-amino-4-(benzyloxy)-5-methoxybenzoate (CAS: 205259-41-2)[3]. This transformation is a cornerstone in the synthesis of various pharmaceutical agents, particularly histone deacetylase (HDAC) inhibitors.

The Reduction Pathway:

Figure 2: The reduction of the nitro group opens pathways to bioactive molecules.

Experimental Protocol: Reduction of the Nitro Group

Materials:

-

Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate

-

Palladium on carbon (10% Pd/C)

-

Hydrogen gas supply or a hydrogen balloon

-

Methanol or Ethanol

-

Reaction flask suitable for hydrogenation

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

To a solution of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate in methanol or ethanol, add a catalytic amount of 10% Pd/C.

-

Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

-

Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitor by TLC).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude Benzyl 2-amino-4-(benzyloxy)-5-methoxybenzoate, which can be used in the next step or purified further if necessary.

Application in the Synthesis of HDAC Inhibitors

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibitors have emerged as a promising class of anticancer agents. The 2-amino-benzoate scaffold derived from Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate is a key component in the synthesis of certain HDAC inhibitors. While a direct synthesis of a marketed drug from this specific intermediate is not explicitly detailed, its structural motifs are present in precursors to complex inhibitors. The amino group allows for the introduction of a zinc-binding group, a critical pharmacophore for HDAC inhibition, through amide bond formation or other coupling reactions.

Safety and Handling

The precursor, 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid, is known to cause skin and serious eye irritation, and may cause respiratory irritation[4]. It is crucial to handle Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes[4].

Conclusion

Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate is a valuable and versatile intermediate in organic synthesis. Its well-defined synthetic pathway and the strategic placement of its functional groups, particularly the reducible nitro group, make it an important building block for the creation of complex molecular architectures with significant biological activity. For researchers and scientists in drug development, understanding the chemistry and applications of this compound provides a powerful tool for the design and synthesis of next-generation therapeutics.

References

-

Asian Journal of Chemistry. Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. [Link]

-

PubChem. 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid. [Link]

-

Georganics. 4-Benzyloxy-5-methoxy-2-nitrobenzoic acid - High purity. [Link]

-

PubChem. Benzyl 2-amino-4-(benzyloxy)-5-methoxybenzoate. [Link]

Sources

- 1. Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]

- 2. 4-BENZYLOXY-5-METHOXY-2-NITRO-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 3. Benzyl 2-amino-4-(benzyloxy)-5-methoxybenzoate | C22H21NO4 | CID 11057568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Benzyloxy-5-methoxy-2-nitrobenzoic acid - High purity | EN [georganics.sk]

An In-depth Technical Guide to Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate, a key organic intermediate. The document details its physicochemical properties, molecular weight, a validated synthesis protocol, and methods for purification and characterization. Furthermore, it explores the compound's strategic importance in medicinal chemistry, particularly as a precursor to versatile amino derivatives for the development of complex heterocyclic structures. Safety protocols and handling procedures for this nitroaromatic compound are also discussed to ensure safe laboratory practices. This guide serves as an essential resource for scientists engaged in organic synthesis and pharmaceutical research.

Introduction

Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate is a highly functionalized aromatic compound of significant interest in the field of medicinal chemistry and organic synthesis. Its structure, which incorporates a nitro group, a methoxy substituent, and two benzyl protecting groups (one as an ester and one as an ether), makes it a valuable and versatile building block.

The primary utility of this compound lies in its role as a synthetic intermediate. The strategic placement of the nitro group ortho to the benzyl ester allows for its facile reduction to a primary amine. This transformation from Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate to Benzyl 2-amino-4-(benzyloxy)-5-methoxybenzoate unlocks a gateway to a diverse array of cyclization reactions, enabling the construction of complex, multi-ring heterocyclic systems.[1][2] Such scaffolds are central to the development of novel therapeutic agents. This guide offers an in-depth examination of its properties, synthesis, and applications to empower researchers in leveraging this pivotal molecule.

Physicochemical and Structural Properties

The molecular structure of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate dictates its chemical reactivity and physical properties. The electron-withdrawing nature of the nitro group significantly influences the aromatic ring's chemistry, while the bulky benzyl groups enhance its lipophilicity and offer avenues for selective deprotection.

Table 1: Key Properties of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate

| Property | Value | Reference(s) |

| Molecular Weight | 393.39 g/mol | [3] |

| Molecular Formula | C₂₂H₁₉NO₆ | [3] |

| CAS Number | 205259-40-1 | [1][3] |

| Appearance | White Powder (typical) | [4] |

| Solubility | Soluble in organic solvents like methanol, ethyl acetate, and dichloromethane. | [4] |

Synthesis and Purification

The most direct and high-yielding synthesis of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate involves the regioselective nitration of its precursor, Benzyl 4-(benzyloxy)-3-methoxybenzoate.

Synthetic Pathway Overview

The reaction introduces a nitro group onto the aromatic ring at the position ortho to the ester and meta to the methoxy and benzyloxy groups. This is achieved using a standard nitrating mixture of nitric acid and acetic anhydride. The acetic anhydride acts as a dehydrating agent and forms acetyl nitrate in situ, which is a milder and more selective nitrating agent than nitric acid alone, preventing over-nitration and side reactions.

Sources

An In-depth Technical Guide to the Physical Properties of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate

Introduction

Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate (CAS No. 205259-40-1) is a substituted aromatic compound that serves as a key intermediate in multi-step organic synthesis. Its molecular architecture, featuring two benzyl groups, a methoxy substituent, and a nitro group, makes it a valuable precursor in the development of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The strategic placement of the nitro group, for instance, allows for its reduction to an amine, opening pathways to a variety of heterocyclic compounds and other functionalized derivatives.

Understanding the physical properties of this intermediate is not merely an academic exercise; it is a critical prerequisite for its successful application in research and development. Properties such as solubility, thermal stability, and solid-state structure dictate the selection of appropriate reaction conditions, purification methods, and storage protocols. This guide provides a comprehensive overview of the known physical characteristics of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate, offers expert insights into its expected spectroscopic behavior, and details the experimental protocols necessary for its characterization.

Core Chemical and Physical Properties

The fundamental identity and physical characteristics of a compound are the bedrock of its application in a laboratory setting. While extensive experimental data for this specific molecule is not widely published, we can consolidate the known information and provide context based on its structural analogues.

Summary of Properties

| Property | Value | Source / Comment |

| CAS Number | 205259-40-1 | |

| Molecular Formula | C₂₂H₁₉NO₆ | |

| Molecular Weight | 393.39 g/mol | |

| Appearance | Solid (predicted) | Based on crystallographic data and high molecular weight. |

| Melting Point | Data not available | Not explicitly found in surveyed literature. The related carboxylic acid precursor has a melting point of 183-184 °C.[1] |

| Boiling Point | Data not available | Expected to be high and likely to decompose before boiling under atmospheric pressure. |

| Solubility | Data not available | Expected to be soluble in common organic solvents like Dichloromethane (DCM), Chloroform, and Ethyl Acetate, and sparingly soluble in non-polar solvents and water. The presence of two benzyl groups enhances organosolubility.[2] |

Chemical Structure

The molecular structure is paramount as it dictates all other physical and chemical properties.

Caption: 2D Structure of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate.

Crystallographic Analysis: A Solid-State Perspective

The arrangement of molecules in a crystal lattice provides profound insights into intermolecular forces and material stability. Comprehensive crystallographic analysis of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate has been performed, revealing detailed information about its solid-state structure.[2]

The compound crystallizes in the monoclinic crystal system , which is a common arrangement for organic molecules of this complexity. Specifically, it belongs to the P2₁/c space group .[2] This is one of the most frequently observed space groups for organic compounds because it allows for efficient molecular packing through inversion centers, screw axes, and glide planes.

Table of Crystallographic Data [2]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 5.590 Å |

| b | 17.591 Å |

| c | 15.427 Å |

| Volume (V) | 1516.9 ų |

| Molecules per unit cell (Z) | 4 |

This data is foundational for any solid-state chemistry applications, including polymorphism screening and formulation development, as it defines the fundamental repeating unit of the crystalline material.

Spectroscopic Characterization Profile

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)

-

Aromatic Protons: Expect complex multiplets between δ 7.20-7.50 ppm corresponding to the 10 protons of the two benzyl rings. Two singlets should appear for the protons on the central benzoate ring, likely around δ 7.0-7.8 ppm .

-

Benzylic Protons (CH₂): Two distinct singlets are expected for the two benzylic methylene groups. The ester CH₂ (-O-CH₂-Ph) would likely appear around δ 5.3-5.4 ppm , while the ether CH₂ (-O-CH₂-Ph) would be slightly upfield, perhaps around δ 5.1-5.2 ppm .

-

Methoxy Protons (OCH₃): A sharp singlet integrating to 3 protons is expected, likely around δ 3.9-4.0 ppm .

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)

-

Carbonyl Carbon: The ester carbonyl carbon should appear significantly downfield, around δ 164-166 ppm .

-

Aromatic Carbons: A complex set of signals between δ 110-155 ppm . The carbons attached to oxygen and the nitro group will be the most deshielded.

-

Benzylic Carbons (CH₂): Two signals are expected in the range of δ 67-72 ppm .

-

Methoxy Carbon (OCH₃): A signal around δ 56 ppm .

Predicted Infrared (IR) Spectrum

-

C=O Stretch (Ester): A strong, sharp absorption band around 1720-1740 cm⁻¹ .

-

NO₂ Stretch (Nitro Group): Two strong bands are characteristic of the nitro group: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹ .

-

C-O Stretch (Ethers & Ester): Strong absorptions in the region of 1200-1300 cm⁻¹ (aromatic ethers) and 1000-1150 cm⁻¹ (alkyl ethers/ester C-O).

-

C-H Stretch (Aromatic): Signals appearing just above 3000 cm⁻¹ .

Predicted Mass Spectrum (MS)

-

Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 393.12 .

-

Key Fragmentation: A prominent peak at m/z = 91 is expected, corresponding to the stable benzyl/tropylium cation [C₇H₇]⁺. Loss of the benzyl group from the molecular ion would result in a fragment at m/z = 302 .

Experimental Protocols for Physical Property Determination

For any new batch or synthesized sample, it is imperative to validate its physical properties. The following section outlines standard, self-validating protocols for determining the key characteristics discussed.

Workflow for Compound Characterization

Caption: General workflow for the characterization of a synthesized compound.

Protocol 1: Melting Point Determination

-

Objective: To determine the temperature range over which the solid compound transitions to a liquid. A sharp melting range (e.g., < 2 °C) is indicative of high purity.

-

Methodology:

-

Sample Preparation: Finely powder a small amount of the dry crystalline sample.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.

-

Measurement: Heat the sample rapidly to about 20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. Report this range.

-

Validation: Perform the measurement in triplicate to ensure reproducibility.

-

Protocol 2: Solubility Screening

-

Objective: To qualitatively assess the solubility of the compound in a range of common laboratory solvents.

-

Methodology:

-

Solvent Selection: Prepare a set of vials containing 1 mL of various solvents (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane, DMSO).

-

Sample Addition: Add approximately 10 mg of the compound to each vial.

-

Observation: Vortex each vial for 30 seconds and observe if the solid dissolves completely.

-

Classification: Classify the solubility as "soluble," "sparingly soluble," or "insoluble" for each solvent at room temperature.

-

Causality: The high molecular weight and multiple aromatic rings suggest poor aqueous solubility, while the ester and ether functionalities should promote solubility in moderately polar organic solvents like dichloromethane and ethyl acetate.

-

Synthesis and Context

Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate is typically synthesized via the nitration of its precursor, Benzyl 4-(benzyloxy)-3-methoxybenzoate.

Sources

A-Z Guide to Solubility Determination for Novel Drug Candidates: A Case Study of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate

Abstract

Solubility is a critical physicochemical property that dictates the developability of a new chemical entity (NCE) into a viable drug product. Poor aqueous solubility can severely limit oral bioavailability, hinder formulation development, and lead to misleading results in biological assays.[1][2][3] This in-depth technical guide provides a comprehensive framework for determining the solubility of a novel compound, using Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate (CAS 205259-40-1) as a representative case study. As specific experimental solubility data for this compound is not publicly available, a common scenario for proprietary research compounds, this guide focuses on the predictive analysis and the rigorous experimental methodologies required to generate this crucial dataset. We will delve into the theoretical underpinnings of solubility, provide detailed, field-proven protocols for both kinetic and thermodynamic solubility assays, and discuss the critical factors that influence a compound's dissolution. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable solubility profiles for their NCEs.

Introduction: The Central Role of Solubility in Drug Discovery

In the journey of a drug from discovery to market, solubility is a gatekeeper property.[4] A compound's ability to dissolve in aqueous media is a prerequisite for absorption and, consequently, for therapeutic efficacy.[2] Low solubility can lead to a cascade of developmental challenges, including:

-

Poor Bioavailability: Inadequate dissolution in the gastrointestinal tract limits the amount of drug that reaches systemic circulation.[1][2]

-

Erroneous In Vitro Data: Compound precipitation in cell-based or biochemical assays can lead to inaccurate potency and toxicity assessments.[1]

-

Formulation Hurdles: Developing a stable and effective dosage form for a poorly soluble drug is often complex and costly.[5]

This guide will systematically walk through the process of characterizing the solubility of a novel, lipophilic compound, Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate.

Physicochemical Profiling and Solubility Prediction

Before embarking on experimental work, a thorough analysis of the molecule's structure provides valuable clues about its likely solubility behavior. The principle of "like dissolves like" is a fundamental concept in this analysis.[6][7]

Compound: Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate Molecular Formula: C₂₂H₁₉NO₆[8] Molecular Weight: 393.39 g/mol [8]

Structural Analysis:

-

High Lipophilicity: The presence of two benzyl groups and two aromatic rings suggests the molecule is predominantly non-polar, which generally correlates with low aqueous solubility.[6][9]

-

Polar Functional Groups: The ester, ether, and nitro groups introduce some polarity, but their contribution is likely outweighed by the large hydrophobic scaffold.[9]

-

Lack of Ionizable Groups: The molecule does not have readily ionizable acidic or basic centers. Therefore, its solubility is expected to be largely independent of pH within the physiological range.[2][10]

Prediction: Based on its structure, Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate is predicted to be a poorly soluble compound in aqueous media. Its solubility is likely to be higher in organic solvents. While computational models can provide quantitative solubility predictions, they are most effective when used with a large reference library of structurally similar compounds.[11][12][13]

Experimental Determination of Solubility

Two key types of solubility are measured in drug discovery: kinetic and thermodynamic.[1][14][15]

-

Kinetic Solubility: Measures the concentration of a compound in solution when it is rapidly introduced from a high-concentration DMSO stock into an aqueous buffer. It reflects the apparent solubility under non-equilibrium conditions and is useful for high-throughput screening in early discovery to flag potential issues.[4][14][16][17]

-

Thermodynamic Solubility: Represents the true equilibrium solubility of the most stable crystalline form of the compound in a solvent.[18][19] This is the "gold standard" measurement, crucial for pre-formulation and late-stage development.[19][20][21]

Kinetic Solubility Assay Protocol (Nephelometry)

This high-throughput method relies on detecting precipitate formation by light scattering.[4][14][22]

Objective: To rapidly assess the apparent solubility of the test compound in an aqueous buffer.

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate in 100% Dimethyl Sulfoxide (DMSO).[16][22]

-

Plate Setup: Dispense 2 µL of the DMSO stock solution into the wells of a clear 96-well microtiter plate.[22]

-

Buffer Addition: Add 198 µL of Phosphate Buffered Saline (PBS, pH 7.4) to each well to achieve a final compound concentration of 100 µM and a final DMSO concentration of 1%.

-

Mixing and Incubation: Mix the plate thoroughly on a plate shaker for 10 minutes. Incubate the plate at room temperature (25°C) for 2 hours.[14][22]

-

Measurement: Measure the light scattering in each well using a nephelometer.[4][22]

-

Data Analysis: The concentration at which significant light scattering is observed above the background is reported as the kinetic solubility limit.

Thermodynamic Solubility Assay Protocol (Shake-Flask Method)

The shake-flask method is the definitive technique for determining equilibrium solubility.[19][20]

Objective: To determine the equilibrium solubility of the solid compound in various solvents.

Methodology:

-

Compound Addition: Add an excess amount of solid Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate (e.g., 1-2 mg) to a 1.5 mL glass vial. Ensure there is visible undissolved solid.[18][20]

-

Solvent Addition: Add 1 mL of the desired solvent (e.g., water, PBS pH 7.4, Simulated Gastric Fluid, organic solvents) to the vial.[18]

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled incubator (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[14][18][21][23]

-

Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Carefully collect the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.[23]

-

Quantification (HPLC): Quantify the concentration of the dissolved compound in the filtrate using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[5][7][23]

HPLC Quantification Protocol

Objective: To accurately measure the concentration of the dissolved compound from the solubility experiments.

-

Standard Preparation: Prepare a series of calibration standards of known concentrations of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate in a suitable organic solvent (e.g., Acetonitrile).[7]

-

Sample Preparation: Dilute the filtrate from the thermodynamic solubility assay with the mobile phase to bring the concentration within the range of the calibration curve.

-

Chromatographic Conditions:

-

Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Use the regression equation to calculate the concentration of the compound in the diluted samples, and then back-calculate the original solubility value.[7]

Visualization of Workflows

Thermodynamic Solubility Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Role of Solubility in Drug Discovery Pipeline

Caption: Relationship of Solubility Assays in Drug Discovery.

Factors Influencing Solubility

Several factors can significantly impact the solubility of a compound:

-

Temperature: For most solid compounds, solubility increases with temperature as the dissolution process is often endothermic.[2][10][25]

-

pH: While not highly relevant for non-ionizable compounds like the one in our case study, for weak acids or bases, solubility can be dramatically affected by the pH of the medium.[2][10][26]

-

Crystal Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can have different lattice energies, leading to different solubilities. The most stable polymorph will have the lowest solubility.[27]

-

Presence of Co-solvents: The addition of organic co-solvents can increase the solubility of lipophilic compounds.[10]

-

Particle Size: Decreasing the particle size increases the surface area available for dissolution, which can increase the rate of dissolution but does not affect the equilibrium solubility.[2][27]

Data Presentation

All quantitative solubility data should be summarized in a clear, tabular format for easy comparison.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

|---|---|

| Molecular Weight | 393.39 g/mol |

| LogP | ~4.5 (Estimated) |

| pKa | Not Applicable |

| Predicted Aqueous Solubility | Low |

Table 2: Experimental Thermodynamic Solubility Data (Hypothetical)

| Solvent | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

|---|---|---|---|

| Deionized Water | 25 | 0.5 | 1.27 |

| PBS (pH 7.4) | 25 | 0.6 | 1.53 |

| Simulated Gastric Fluid (pH 1.2) | 37 | 0.7 | 1.78 |

| Ethanol | 25 | >1000 | >2542 |

| DMSO | 25 | >10000 | >25420 |

Conclusion

Determining the solubility of a novel compound like Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate is a foundational step in its journey as a potential drug candidate. While its lipophilic structure predicts low aqueous solubility, this guide provides the necessary framework to experimentally confirm this and generate a robust, quantitative dataset. By employing both high-throughput kinetic assays for early screening and the gold-standard shake-flask method for thermodynamic solubility, researchers can make informed decisions, anticipate formulation challenges, and ensure the integrity of biological data. Adherence to these rigorous, self-validating protocols is paramount for the successful progression of NCEs through the drug development pipeline.

References

- CHEM-SP: A Simple Method to Predict Solubility from 2-D Chemical Structures. (2020). Vertex AI Search.

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.

- Kinetic Solubility Assays Protocol. AxisPharm.

- Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io.

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- Benzyl 4-(benzyloxy)

- 10.19: Solubility and Molecular Structure. (2023). Chemistry LibreTexts.

- In-vitro Thermodynamic Solubility. (2025). Protocols.io.

- In vitro solubility assays in drug discovery. PubMed.

- Determination of aqueous solubility by heating and equilibr

- A review of methods for solubility determination in biopharmaceutical drug characteriz

- Prediction of Aqueous Solubility of Organic Compounds from Molecular Structure.

- Physics-Based Solubility Prediction for Organic Molecules. PubMed Central.

- How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2025). PharmaGuru.

- Shake-Flask Solubility Assay. Enamine.

- Factors Influencing the Solubility of Drugs. Pharmlabs.

- Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (2012). Asian Journal of Chemistry.

- ADME Solubility Assay. BioDuro.

- A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. (2025).

- How To Predict Solubility Of Organic Compounds? (2025). Chemistry For Everyone - YouTube.

- FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. SlideShare.

- Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates.

- how can i test the solubility in hplc please ?. (2009).

- Thermodynamic Solubility Assay. Evotec.

- Thermodynamic solubility.

- Solubility and Dissolution with HPLC or UV-Vis Detection. (2021). Improved Pharma.

- ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. (2021). PubMed Central.

- ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. (2025). Admescope.

- 4 Factors Affecting Solubility of Drugs. (2021). Ascendia Pharmaceutical Solutions.

- factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. IJNRD.

- 4 Factors Affecting Solubility Of Drugs. (2022). Drug Delivery Leader.

- ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. (2020). European Medicines Agency.

- BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. (2019). ICH.

- ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. (2019).

- Benzyl 2-amino-4-(benzyloxy)

- Benzyl 4-(benzyloxy)

- 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde. PubChem.

- Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzo

- CAS 634198-01-9 | Benzyl 5-(benzyloxy)

- Methyl 5-Benzyloxy-4-Methoxy-2-nitrobenzo

- 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid. PubChemLite.

- 4-Benzyloxyanisole. PubChem.

Sources

- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 2. ascendiacdmo.com [ascendiacdmo.com]

- 3. 4 Factors Affecting Solubility Of Drugs [drugdeliveryleader.com]

- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. evotec.com [evotec.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pharmaguru.co [pharmaguru.co]

- 8. Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]

- 9. Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate | 205259-40-1 | Benchchem [benchchem.com]

- 10. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. youtube.com [youtube.com]

- 14. enamine.net [enamine.net]

- 15. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 16. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 17. asianpubs.org [asianpubs.org]

- 18. In-vitro Thermodynamic Solubility [protocols.io]

- 19. tandfonline.com [tandfonline.com]

- 20. dissolutiontech.com [dissolutiontech.com]

- 21. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 22. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

- 25. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 26. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]

- 27. ijnrd.org [ijnrd.org]

A Spectroscopic Deep Dive: Elucidating the Structure of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate

Introduction

Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate is a key intermediate in the synthesis of various biologically active molecules. Its intricate structure, featuring multiple aromatic systems and functional groups, necessitates a multi-faceted analytical approach for unambiguous characterization. This technical guide provides an in-depth analysis of the spectral data for this compound, offering insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental observations and protocol choices is emphasized to provide a robust framework for researchers in medicinal chemistry and drug development.

The molecular structure of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate, with a molecular formula of C22H19NO6 and a molecular weight of 393.39 g/mol , presents a unique spectroscopic fingerprint.[1] Understanding this fingerprint is paramount for ensuring purity, confirming identity, and guiding further synthetic transformations.

Molecular Structure and Spectroscopic Correlation

The structural features of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate are directly correlated with its spectral output. The following diagram illustrates the key functional groups that give rise to characteristic signals in NMR, IR, and MS.

Caption: Molecular structure highlighting key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate, both ¹H and ¹³C NMR provide critical connectivity and environmental information.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; CDCl₃ is generally preferred for its volatility and minimal signal overlap, while DMSO-d₆ can be used for less soluble compounds.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer. A higher field strength enhances signal dispersion, which is crucial for resolving the complex aromatic regions of this molecule.

-

¹H NMR Acquisition:

-

Set the spectral width to cover a range of 0-12 ppm.

-

Use a pulse angle of 30-45 degrees to ensure quantitative signal intensity.

-

Acquire 16-32 scans with a relaxation delay of 2-5 seconds.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to 0-220 ppm.

-

Employ proton decoupling to simplify the spectrum to single lines for each unique carbon.

-

Acquire a sufficient number of scans (typically >1024) to achieve an adequate signal-to-noise ratio, as the natural abundance of ¹³C is low.

-

¹H NMR Spectral Data (Predicted)

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons, the benzylic methylene protons, and the methoxy protons. The chemical shifts are influenced by the electron-withdrawing nitro group and the electron-donating alkoxy groups.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.75 | s | 1H | Ar-H | Singlet due to lack of adjacent protons on the nitro-substituted ring. |

| ~7.50-7.30 | m | 10H | Ar-H (Benzyl groups) | Complex multiplet corresponding to the protons of the two benzyl groups. |

| ~7.15 | s | 1H | Ar-H | Singlet for the remaining proton on the central aromatic ring. |

| ~5.35 | s | 2H | -OCH₂Ph | Methylene protons of the benzyl ester group. |

| ~5.20 | s | 2H | -OCH₂Ph | Methylene protons of the benzyloxy group. |

| ~3.95 | s | 3H | -OCH₃ | Protons of the methoxy group. |

Note: Predicted chemical shifts are based on analogous compounds and established substituent effects.

¹³C NMR Spectral Data (Predicted)

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon atoms and information about their chemical environment.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~164.5 | C=O (Ester) | Carbonyl carbon, deshielded by two oxygen atoms. |

| ~150-155 | Ar-C (C-O, C-N) | Aromatic carbons attached to oxygen and nitrogen are significantly deshielded. |

| ~127-136 | Ar-C (Benzyl groups) | Carbons of the two benzyl rings. |

| ~110-120 | Ar-C | Other aromatic carbons of the central ring. |

| ~67.0 | -OCH₂Ph (Ester) | Methylene carbon of the benzyl ester. |

| ~71.0 | -OCH₂Ph (Ether) | Methylene carbon of the benzyloxy group. |

| ~56.5 | -OCH₃ | Methoxy carbon. |

Note: Predicted chemical shifts are based on analogous compounds and established substituent effects.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate will be dominated by absorptions from the nitro, ester, ether, and aromatic moieties.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the sample over the mid-IR range (4000-400 cm⁻¹). Co-add 16-32 scans to improve the signal-to-noise ratio.

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| ~3100-3000 | Medium | C-H (Aromatic) | Stretching |

| ~2950-2850 | Medium | C-H (Aliphatic) | Stretching |

| ~1730 | Strong | C=O (Ester) | Stretching |

| ~1525 & ~1345 | Strong | N-O (Nitro) | Asymmetric & Symmetric Stretching |

| ~1270 & ~1030 | Strong | C-O (Ether & Ester) | Stretching |

| ~1600 & ~1480 | Medium-Weak | C=C (Aromatic) | Stretching |

The presence of a strong absorption around 1730 cm⁻¹ is indicative of the ester carbonyl group. The two strong bands at approximately 1525 cm⁻¹ and 1345 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the nitro group, respectively.[2][3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol: MS Data Acquisition

-

Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this compound, as it is likely to produce the protonated molecular ion [M+H]⁺ with minimal fragmentation.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: Acquire the spectrum in positive ion mode.

Expected Mass Spectrum

The ESI-MS spectrum is expected to show a prominent peak for the protonated molecule.

| m/z | Ion |

| 394.12 | [M+H]⁺ |

| 416.10 | [M+Na]⁺ |

The exact mass of the [M+H]⁺ ion can be used to confirm the elemental composition of the molecule. For C₂₂H₁₉NO₆, the calculated exact mass of the protonated molecule is 394.1234, providing a high degree of confidence in the compound's identity when compared to high-resolution mass spectrometry (HRMS) data. A related precursor, 4-(benzyloxy)-5-methoxy-2-nitro-benzoic acid, has shown a [M+H]+ peak at m/z 304, which is consistent with its structure and supports the expected ionization behavior of the target molecule.[4]

Synthesis and Purity Assessment Workflow

The synthesis of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate typically involves the nitration of a substituted benzoic acid precursor, followed by esterification.[1][5] The purity of the final product is critical and is assessed by a combination of the spectroscopic techniques described above, along with chromatographic methods such as High-Performance Liquid Chromatography (HPLC).

Sources

- 1. Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]

- 2. Benzoic acid, 2-nitro- [webbook.nist.gov]

- 3. 4-Nitrobenzoic acid(62-23-7) IR Spectrum [chemicalbook.com]

- 4. 4-BENZYLOXY-5-METHOXY-2-NITRO-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 5. asianpubs.org [asianpubs.org]

A Technical Guide to the Synthesis of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate: Strategy, Protocol, and Mechanistic Insights

Abstract: This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate, a key intermediate in the development of complex organic molecules and potential pharmaceutical agents.[1] The synthesis is dissected into three core stages, beginning with the selective protection of vanillic acid, followed by regioselective nitration, and culminating in a final esterification. This document is structured to provide not only a detailed, step-by-step experimental protocol but also to elucidate the underlying mechanistic principles and strategic considerations behind each transformation. We delve into the causality of reagent selection, reaction conditions, and purification strategies, offering a self-validating framework for researchers, chemists, and professionals in drug development. The guide integrates established chemical literature with practical insights to ensure reproducibility and a thorough understanding of the molecular journey from a simple natural precursor to a complex, multifunctionalized aromatic compound.

Part 1: Synthetic Strategy and Retrosynthetic Analysis

The design of a multi-step synthesis requires a logical deconstruction of the target molecule to identify readily available starting materials and reliable transformations. The structure of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate (1 ) features two distinct benzyl groups—one in an ether linkage and the other in an ester linkage—a methoxy group, and a nitro group, all decorating a central benzene ring.

Our retrosynthetic approach identifies the ester and ether linkages as prime candidates for disconnection. The benzyl ester can be disconnected via a Fischer esterification, leading back to 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid (2 ) and benzyl alcohol. The benzyloxy group is a classic phenol protection, disconnected via a Williamson ether synthesis to reveal a hydroxyl group, leading to a nitrated vanillic acid derivative (3 ). The nitro group can be removed to simplify the structure back to the common and inexpensive starting material, 4-hydroxy-3-methoxybenzoic acid (vanillic acid) (4 ).

This analysis suggests a forward synthesis that begins with vanillic acid, proceeds through protection of the phenolic hydroxyl, followed by nitration, and concludes with esterification. This sequence is strategically sound for several reasons:

-

Protecting Group Necessity: The phenolic hydroxyl group of vanillic acid is acidic and nucleophilic, which would interfere with the subsequent nitration and esterification steps. Therefore, its protection as a benzyl ether is a critical first step. The benzyl group is chosen for its stability under the planned reaction conditions and its eventual ease of removal if required in subsequent synthetic efforts.

-

Regioselectivity of Nitration: Introducing the nitro group after benzylation ensures predictable regioselectivity. The powerful ortho-, para-directing effects of the benzyloxy and methoxy groups, combined with the meta-directing effect of the carboxylic acid, steer the incoming electrophile (NO₂⁺) to the C2 position, which is sterically accessible and electronically activated.[2]

-

Final Esterification: With all other functionalities in place, the final conversion of the carboxylic acid to the benzyl ester is a straightforward and high-yielding transformation.

Sources

Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate starting materials

An In-depth Technical Guide to the Synthesis of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic routes to Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate, a key intermediate in various chemical and pharmaceutical research applications. As a senior application scientist, this document is structured to offer not just procedural steps, but also the underlying chemical logic and practical insights to ensure successful and reproducible synthesis.

Introduction

Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate is a complex organic molecule whose structural motifs are of interest in medicinal chemistry and materials science. The presence of multiple functional groups, including a nitro group, ether linkages, and a benzyl ester, makes it a versatile building block. The nitro group, for instance, can be a precursor to an amine, opening pathways to a variety of derivatives. Understanding the synthesis of this compound is crucial for researchers aiming to utilize it as a scaffold for more complex molecules. This guide will detail the primary synthetic pathways, starting from commercially available precursors.

Retrosynthetic Analysis and Strategy

A logical approach to the synthesis of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate involves a retrosynthetic analysis, which deconstructs the target molecule into simpler, readily available starting materials.

Caption: Retrosynthetic pathway for Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate.

The synthesis logically begins with a simple, commercially available starting material, vanillic acid. The key transformations involve the protection of the phenolic hydroxyl group, nitration of the aromatic ring, and finally, esterification of the carboxylic acid.

Part 1: Synthesis of 4-(Benzyloxy)-3-methoxybenzoic acid

The initial step involves the protection of the phenolic hydroxyl group of vanillic acid as a benzyl ether. This is a crucial step to prevent unwanted side reactions during the subsequent nitration step. The Williamson ether synthesis is a classic and effective method for this transformation.

Experimental Protocol: Benzylation of Vanillic Acid

-

Dissolution: In a round-bottom flask, dissolve vanillic acid (4-hydroxy-3-methoxybenzoic acid) in a suitable solvent such as ethanol.

-

Base Addition: Add a solution of sodium hydroxide (NaOH) to the flask. The base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion.

-

Benzylating Agent Addition: To the stirred solution, add benzyl bromide (BnBr). The phenoxide ion will displace the bromide ion in an SN2 reaction to form the benzyl ether.

-

Reaction Conditions: The reaction mixture is typically heated to around 65°C and stirred for several hours to ensure complete reaction.[1]

-

Work-up and Isolation: After the reaction is complete, the mixture is concentrated to remove the ethanol. Water is added, and the solution is acidified with hydrochloric acid (HCl) to a pH of approximately 3. This protonates the carboxylic acid, causing the product, 4-(benzyloxy)-3-methoxybenzoic acid, to precipitate out of the aqueous solution.

-

Purification: The solid product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol to yield the pure product.

| Starting Material | Reagents | Base | Solvent | Temperature | Time | Yield |

| Vanillic Acid | Benzyl Bromide | NaOH | Ethanol | 65°C | 8 hours | ~83%[1] |

Part 2: Synthesis of 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid

The next critical step is the regioselective nitration of the benzylated intermediate. The introduction of the nitro group at the 2-position is directed by the existing substituents on the aromatic ring.

Experimental Protocol: Nitration

-

Dissolution: Dissolve the 4-(benzyloxy)-3-methoxybenzoic acid in a suitable solvent system, such as a mixture of dichloromethane (CH2Cl2) and ethyl acetate (EtOAc).

-

Nitrating Agent: The nitrating agent is typically nitric acid (HNO3). It is added slowly to the solution of the starting material, often at a reduced temperature to control the exothermic reaction.

-

Reaction Conditions: The reaction is stirred at a controlled temperature, for instance, 20°C for a few hours.[2]

-

Work-up and Isolation: The reaction is quenched by pouring the mixture into ice water. The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid can be purified by recrystallization or column chromatography.

An alternative route to this intermediate involves the oxidation of 4-(benzyloxy)-5-methoxy-2-nitrobenzaldehyde.[1][3] This aldehyde can be prepared by the nitration of 3-benzyloxy-4-methoxybenzaldehyde.[4] The oxidation is typically carried out using a strong oxidizing agent like potassium permanganate (KMnO4) in a solvent such as acetone.[1][3]

Part 3: Synthesis of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate

The final step is the esterification of the carboxylic acid with benzyl alcohol to form the target molecule.

Experimental Protocol: Benzyl Esterification

-

Reagents: The 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid is reacted with benzyl alcohol in the presence of an acid catalyst.

-

Catalyst: Common acid catalysts for esterification include sulfuric acid (H2SO4) or a solid-supported acid like modified montmorillonite K10.[5] The use of a solid acid catalyst simplifies the work-up process.

-

Reaction Conditions: The reaction is typically carried out under reflux conditions in a solvent that allows for the azeotropic removal of water, such as toluene, to drive the equilibrium towards the product side.[6]

-

Work-up and Isolation: After the reaction is complete, the mixture is cooled. If a solid catalyst is used, it can be removed by filtration. The organic solution is then washed with a basic solution (e.g., sodium bicarbonate) to remove any unreacted carboxylic acid, followed by washing with brine.

-

Purification: The solvent is removed under reduced pressure, and the final product, Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate, can be purified by column chromatography or recrystallization.[7]

Caption: Overall synthetic workflow for Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate.

Characterization

The identity and purity of the final product and its intermediates should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the synthesized compounds. For example, the 1H NMR spectrum of 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid shows characteristic signals for the aromatic protons, the benzylic protons, and the methoxy protons.[1]

-

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) can be used to determine the molecular weight of the compounds.[1]

-

X-ray Crystallography: For crystalline products, X-ray diffraction can provide detailed information about the solid-state structure.[7][8]

Safety Considerations

-

Benzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.

-

Nitric acid is a strong oxidizing agent and is corrosive. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

-

Sodium hydride (if used for benzylation) is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere.[9]

-

The intermediate 4-benzyloxy-5-methoxy-2-nitrobenzoic acid is known to cause skin and eye irritation and may cause respiratory irritation.[10]

Conclusion

The synthesis of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate is a multi-step process that relies on fundamental organic reactions. By carefully selecting starting materials, reagents, and reaction conditions, researchers can efficiently prepare this valuable chemical intermediate. The protocols outlined in this guide, supported by the cited literature, provide a solid foundation for the successful synthesis and characterization of this compound.

References

- Wang, K., et al. (2015). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Asian Journal of Chemistry, 27(7), 2521-2523.

-

Thai Journal of Science and Technology. Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers. [Link]

-

Georganics. 4-Benzyloxy-5-methoxy-2-nitrobenzoic acid. [Link]

-

PubChem. 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid. [Link]

- Google Patents. Method for preparing 3-nitro-4-methoxy benzoic acid.

- Google Patents. Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.

-

PubChem. Isovanillic Acid. [Link]

-

International Journal of Scientific & Technology Research. Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. [Link]

- Google Patents. Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.

-

PubMed. Biological effects of vanillic acid, iso-vanillic acid, and orto-vanillic acid as environmental pollutants. [Link]

- Google Patents.

-

National Center for Biotechnology Information. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. [Link]

-

Hyma Synthesis Pvt. Ltd. Product Catalog. [Link]

- Google Patents. Process for preparing nitro benzoic acid alkyl esters.

-

National Center for Biotechnology Information. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols. [Link]

- Google Patents.

-

ResearchGate. O-Benzylation of Carboxylic Acids Using 2,4,6-Tris(benzyloxy)-1,3,5-triazine (TriBOT) under Acidic or Thermal Conditions. [Link]

Sources

- 1. 4-BENZYLOXY-5-METHOXY-2-NITRO-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 2. Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. 5-Benzyloxy-4-methoxy-2-nitrobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 5. ijstr.org [ijstr.org]

- 6. US3948972A - Esterification of nitrobenzoic acids - Google Patents [patents.google.com]

- 7. Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate | 205259-40-1 | Benchchem [benchchem.com]

- 8. asianpubs.org [asianpubs.org]

- 9. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. 4-Benzyloxy-5-methoxy-2-nitrobenzoic acid - High purity | EN [georganics.sk]

A-Technical-Guide-to-Benzyl-4-benzyloxy-5-methoxy-2-nitrobenzoate

An In-depth Technical Guide for Researchers and Drug Development Professionals on a Key Synthetic Intermediate

Abstract

Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate is a pivotal, multi-functionalized aromatic compound that serves as a critical intermediate in the synthesis of complex molecules, particularly in the realm of medicinal chemistry. Its strategically positioned nitro, methoxy, and dual benzyl protective groups make it a versatile precursor for constructing elaborate molecular architectures. This guide provides a comprehensive analysis of its synthesis, chemical properties, and notable applications, with a focus on its role in the development of pharmacologically active agents such as Trequinsin. Detailed experimental protocols, reaction mechanisms, and characterization data are presented to offer researchers a thorough and practical understanding of this valuable synthetic building block.

Introduction

Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate (Figure 1) is a key organic compound whose structural features are of significant interest to synthetic and medicinal chemists. The molecule's architecture is defined by a central benzoic acid core, which is esterified with a benzyl group. The aromatic ring is further substituted with a benzyloxy, a methoxy, and a nitro group. Each of these functional groups plays a distinct and crucial role:

-

Benzyl Ester and Benzyl Ether Groups : These serve as protecting groups for the carboxylic acid and phenol moieties, respectively. They are relatively stable under various reaction conditions but can be selectively removed, typically via catalytic hydrogenation. This protective strategy is fundamental in multi-step syntheses, allowing for chemical modifications at other sites of the molecule without unintended side reactions.

-

Nitro Group : Positioned ortho to the ester, the nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring.[1] Crucially, it is a precursor to an amine functionality via reduction. This transformation is a gateway to a wide array of subsequent reactions, including the formation of amides, Schiff bases, and nitrogen-containing heterocyclic systems, which are prevalent in pharmacologically active compounds.[1][2]

-

Methoxy Group : This electron-donating group modulates the electronic properties of the aromatic ring and can influence the binding affinity of the final molecule to its biological target.[1]

The strategic arrangement of these functionalities makes Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate a highly valuable intermediate, most notably in the synthesis of the potent phosphodiesterase inhibitor and antihypertensive agent, Trequinsin.

Figure 1. Chemical Structure of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate

Synthesis and Mechanism

The synthesis of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate is a multi-step process that typically begins from a readily available starting material like vanillic acid (4-hydroxy-3-methoxybenzoic acid). The overall strategy involves protection of the phenolic and carboxylic acid groups, followed by a regioselective nitration.

Synthetic Pathway

A common and efficient route involves the following key transformations:

-

Double Benzylation : The starting material, vanillic acid, is treated with benzyl bromide in the presence of a base (e.g., NaOH or K₂CO₃) to protect both the phenolic hydroxyl and the carboxylic acid groups simultaneously, yielding Benzyl 4-(benzyloxy)-3-methoxybenzoate.[3]

-

Nitration : The resulting dibenzylated compound undergoes electrophilic aromatic substitution. The aromatic ring is activated by the benzyloxy and methoxy groups, which are ortho-, para-directing. The nitration is carefully controlled to introduce a nitro group regioselectively at the C2 position, ortho to the ester and meta to the methoxy group, yielding the target compound.[4]

The complete synthetic workflow is illustrated in the diagram below.

Caption: Synthetic workflow for Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate.

Mechanistic Considerations

The key step in this synthesis is the nitration of Benzyl 4-(benzyloxy)-3-methoxybenzoate. The regioselectivity is governed by the electronic effects of the substituents on the aromatic ring. Both the benzyloxy (-OBn) and methoxy (-OMe) groups are strong activating, ortho-, para-directors. The benzyl ester (-COOBn) group is a deactivating, meta-director.

The nitronium ion (NO₂⁺) electrophile is directed to the positions ortho and para to the activating groups. The C2 and C6 positions are most activated. However, the C2 position is favored due to steric hindrance from the adjacent C3-methoxy group potentially disfavouring substitution at C4, and the electronic deactivation from the ester group disfavouring the C6 position. This results in the desired 2-nitro isomer as the major product.

Experimental Protocols

The following protocols are adapted from established literature procedures and provide a detailed methodology for the synthesis of the title compound.

Protocol 1: Synthesis of Benzyl 4-(benzyloxy)-3-methoxybenzoate

-

Dissolution : In a round-bottom flask, dissolve vanillic acid (e.g., 50.0 g, 297.5 mmol) in ethanol (350 mL) and a 2.0 M aqueous solution of sodium hydroxide (350 mL).[3]

-

Addition of Reagent : To the stirred solution, add benzyl bromide (140.0 g, 823.5 mmol).[3]

-

Reaction : Heat the mixture to 65 °C and stir vigorously for 8 hours.[3]

-

Work-up : After cooling, concentrate the mixture under reduced pressure. Add water (400 mL) and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

-

Purification : The crude product can be purified by crystallization from ethanol to give Benzyl 4-(benzyloxy)-3-methoxybenzoate as a solid.[3]

Protocol 2: Synthesis of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate

-

Dissolution : Dissolve Benzyl 4-(benzyloxy)-3-methoxybenzoate in acetic anhydride at room temperature.[4]

-

Addition of Nitrating Agent : Cool the solution in an ice bath. Slowly add a solution of nitric acid in acetic anhydride dropwise, maintaining the temperature at 20°C.

-

Reaction : Stir the reaction mixture at 20°C for 3 hours.[4]

-

Quenching : Carefully pour the reaction mixture into ice water to quench the reaction and precipitate the product.

-

Isolation and Purification : Collect the solid precipitate by filtration. Wash the solid thoroughly with water and then purify by column chromatography or recrystallization to yield the pure Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate.[1] A reported synthesis using nitric acid and acetic anhydride at 20°C for 3 hours resulted in a 100% yield.[4]

Physicochemical and Structural Properties

The properties of the title compound are essential for its characterization and handling.

| Property | Value | Source |

| CAS Number | 205259-40-1 | [4] |

| Molecular Formula | C₂₂H₁₉NO₆ | [4] |

| Molecular Weight | 393.39 g/mol | [4] |

| Appearance | Typically a solid | - |

| Crystal System | Monoclinic (for the methyl ester analog) | [1][5] |

| Space Group | P2₁/c (for the methyl ester analog) | [1][5] |

Characterization is typically performed using standard analytical techniques such as ¹H NMR, LC-MS, and X-ray crystallography to confirm the structure and purity of the synthesized compound.[1][5]

Applications in Drug Development

The primary application of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate is as a high-value intermediate in the synthesis of pharmaceuticals. The nitro group is readily reduced to an amine, which then serves as a handle for constructing more complex molecular frameworks.

Synthesis of Trequinsin

A prominent example is the synthesis of Trequinsin, a potent phosphodiesterase inhibitor investigated for its antihypertensive and platelet anti-aggregation properties.[6] Trequinsin's complex heterocyclic core is built upon the scaffold provided by the aminobenzoate derived from the title compound.

The key transformation involves:

-

Reduction of the Nitro Group : The nitro group of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate is reduced to an amine (e.g., using catalytic hydrogenation with H₂/Pd-C). This yields Benzyl 2-amino-4-(benzyloxy)-5-methoxybenzoate.[1]

-

Heterocycle Formation : The resulting aminobenzoate undergoes a series of cyclization reactions to construct the pyrimido[6,1-a]isoquinolin-4-one core of Trequinsin.

The pathway from the intermediate to the final active pharmaceutical ingredient (API) highlights its strategic importance.

Caption: Role of the title compound in the synthesis of Trequinsin.

Potential as a Scaffold

Beyond Trequinsin, the structural motif of this compound makes it a candidate for the synthesis of other bioactive molecules. The 2-aminobenzoate core is a precursor to various heterocyclic systems. The nitro group itself may contribute to biological activity, as some nitroaromatic compounds are explored for antimicrobial and anticancer properties, often through bioreduction to reactive intermediates.[1]

Conclusion

Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate is a synthetically versatile and valuable building block in modern organic chemistry and drug discovery. Its well-defined synthesis from inexpensive starting materials, coupled with the strategic utility of its multiple functional groups, provides a reliable pathway to complex molecular targets. Its demonstrated role in the synthesis of the phosphodiesterase inhibitor Trequinsin exemplifies its importance. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers and drug development professionals with the knowledge to effectively utilize this key intermediate in their synthetic endeavors.

References

- Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry. (1995). Biomimetic synthesis of the metabolites of trequinsin. CSIR-NISCAIR.

- Benchchem. (n.d.). Benzyl 4-(benzyloxy)

- ChemicalBook. (n.d.). Benzyl 4-(benzyloxy)

- Wang, K., Zhang, X. Q., Zhu, J., Chen, Q., Zhang, Z. Q., & Fan, L. (2015). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Asian Journal of Chemistry, 27(9), 3321–3323.

- ChemicalBook. (n.d.). 4-BENZYLOXY-5-METHOXY-2-NITRO-BENZOIC ACID synthesis. ChemicalBook.

- Benchchem. (n.d.).

- Sigma-Aldrich. (n.d.). Trequinsin hydrochloride, ≥98%. Sigma-Aldrich.

Sources

- 1. Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate | 205259-40-1 | Benchchem [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-BENZYLOXY-5-METHOXY-2-NITRO-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 4. Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]

- 5. asianpubs.org [asianpubs.org]

- 6. Trequinsin = 98 78416-81-6 [sigmaaldrich.com]

Methodological & Application

Application Note: High-Purity Isolation of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Purity

Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate (CAS No. 205259-40-1) is a key synthetic intermediate in the development of complex pharmaceutical agents and novel organic molecules.[1][2] Its molecular structure, featuring nitro, ester, and multiple ether linkages, makes it a versatile building block. However, the very reactivity that makes it valuable also predisposes its synthesis to the formation of closely related impurities. These can include regioisomers from the nitration step (e.g., 6-nitro isomers), unreacted starting materials, and byproducts from hydrolysis or side-reactions.[3][4]

For applications in medicinal chemistry and materials science, where downstream reaction yields and final product purity are paramount, the rigorous purification of this intermediate is not merely a recommendation—it is a prerequisite for success. This guide provides a detailed examination of the principles and protocols for purifying Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate, moving beyond simple instructions to explain the causality behind each procedural choice.

Safety First: Essential Protocols for Handling Nitroaromatic Compounds

Nitroaromatic compounds as a class demand the highest level of respect and caution in a laboratory setting. Their chemical instability can present significant thermal and shock sensitivity hazards.[5][6] Before beginning any purification, a thorough review of the Safety Data Sheet (SDS) is mandatory.[7][8]

Core Safety Mandates:

-

Ventilation: All handling of the compound, both solid and in solution, must be performed in a certified chemical fume hood to prevent inhalation of vapors or fine particulates.[8]

-

Personal Protective Equipment (PPE): Standard PPE includes a flame-resistant lab coat, chemical splash goggles, and nitrile gloves. Ensure gloves are changed immediately upon contamination.

-

Ignition Sources: Keep the work area clear of all potential ignition sources. Nitroaromatic compounds can react violently with strong oxidants, bases, and reducing agents, and mixtures with nitric acid can be explosive.[5] Avoid heating under confinement.[5]

-

Waste Disposal: All contaminated materials and waste solutions must be disposed of according to institutional and federal guidelines for hazardous chemical waste. Do not allow waste to enter drains or groundwater.[7]

| Hazard Class | Precautionary Action | Rationale |